N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide
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Overview
Description
The compound of interest, N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its various biological activities. The structure of this compound suggests that it may have potential as a therapeutic agent, given the biological relevance of its sulfonamide group and the presence of a dimethylamino-substituted pyrimidinyl moiety.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been described in the literature. For instance, a series of sulfonamides derived from 4-methoxyphenethylamine was synthesized by reacting the amine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule, which was further treated with various alkyl/aralkyl halides to produce a series of new derivatives . Although the exact synthesis of the compound is not detailed, the methods used in similar syntheses could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques allow for the determination of the functional groups present and the overall molecular framework. In the case of the compound , one would expect to see characteristic signals for the methoxy, dimethylamino, and dimethylpyrimidinyl groups in the NMR spectra.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to the reactivity of the sulfonamide group. They can act as hydrogen bond donors and acceptors, which is significant for their biological activity. The compound , with its dimethylamino and methoxy substituents, may also engage in reactions typical for these functional groups, such as nucleophilic substitution or interactions with biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. For example, poor water solubility can limit the bioavailability of a compound, necessitating the exploration of chemical modifications to improve pharmacological properties . The compound would likely require similar considerations to optimize its function and pharmacokinetics for any potential use as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Ghorab et al. (2017) focuses on the synthesis of novel thiourea derivatives bearing the benzenesulfonamide moiety for antimycobacterial activity. This research illustrates the compound's potential in developing treatments against tuberculosis, highlighting the importance of structural modifications for enhancing biological efficacy [Ghorab, M., El-Gaby, M., Soliman, A. M., Alsaid, M., Abdel-Aziz, M., Elaasser, M. (2017). Chemistry Central Journal, 11]. The study includes a docking study to understand the interaction with the Mycobacterium tuberculosis enoyl reductase, an essential enzyme for the bacterium's survival (Ghorab et al., 2017).
Spectroscopic and Molecular Structure Investigation
Mansour and Ghani (2013) explored the comprehensive theoretical and experimental structural studies on related sulfamethazine Schiff-base compounds. Their research provided insights into the molecule's stability arising from hyperconjugative interactions and charge delocalization, supported by quantum chemical calculations. This work lays the foundation for understanding the structural and electronic characteristics of such compounds, which is crucial for designing molecules with specific properties (Mansour, A., & Ghani, N. T. A. (2013). Journal of Molecular Structure, 1040, 226-237).
Antifungal and Herbicidal Activity
Research by Jafar et al. (2017) on the antifungal effect of some derivatives, including the investigation of their efficacy against types of fungi such as Aspergillus terreus and Aspergillus niger, underscores the potential of these compounds in developing antifungal agents. This study highlights the importance of chemical modifications in achieving desired biological activities (Jafar, N. N., Abdul Mahdi, I. M., Hadwan, M., Alameri, A. A. (2017). Journal of Young Pharmacists, 9, 463-467).
Pharmacokinetic Properties
Ohashi, Nakamura, and Yoshikawa (1999) developed a sensitive determination method for TA-0201, a novel orally active non-peptide endothelin antagonist, and its major metabolites in rat plasma and tissues. This research is pivotal in pharmacokinetic studies, providing insights into the distribution and metabolism of therapeutic agents in biological systems (Ohashi, N., Nakamura, S., Yoshikawa, M. (1999). Journal of pharmaceutical and biomedical analysis, 19 3-4, 491-9).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c1-10-9-15(11(2)8-14(10)24-7)25(22,23)20-16-12(3)18-17(21(5)6)19-13(16)4/h8-9,20H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZSNMHIXLFODK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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